molecular formula C9H7F3N4O2S B13688792 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole

5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B13688792
M. Wt: 292.24 g/mol
InChI Key: JKTFWYAKIGNDIW-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with methylsulfonyl azide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with suitable partners.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can form hydrogen bonds with target proteins, influencing their activity. The methylsulfonyl group may participate in redox reactions, modulating the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl group but lacks the tetrazole and methylsulfonyl groups.

    Methylsulfonyl Azide: Contains the methylsulfonyl group but lacks the trifluoromethyl group and tetrazole ring.

    Tetrazole Derivatives: Compounds with a tetrazole ring but different substituents.

Uniqueness

5-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]-1H-tetrazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, the tetrazole ring provides a versatile reactive site, and the methylsulfonyl group adds redox activity.

Properties

Molecular Formula

C9H7F3N4O2S

Molecular Weight

292.24 g/mol

IUPAC Name

5-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C9H7F3N4O2S/c1-19(17,18)8-13-14-15-16(8)7-4-2-6(3-5-7)9(10,11)12/h2-5H,1H3

InChI Key

JKTFWYAKIGNDIW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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